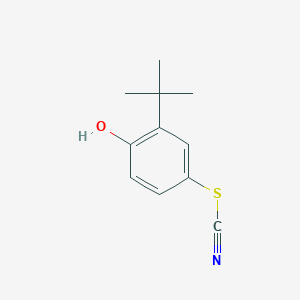

2-(tert-Butyl)-4-thiocyanatophenol

Description

2-(tert-Butyl)-4-thiocyanatophenol is a substituted phenol derivative characterized by a tert-butyl group at the ortho position and a thiocyanate (SCN) group at the para position relative to the hydroxyl group. Its molecular formula is C11H13NOS, with a molecular weight of 207.29 g/mol. The compound combines the steric hindrance of the tert-butyl group with the reactivity of the thiocyanate moiety, making it of interest in organic synthesis, agrochemical research, and polymer stabilization .

Properties

Molecular Formula |

C11H13NOS |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

(3-tert-butyl-4-hydroxyphenyl) thiocyanate |

InChI |

InChI=1S/C11H13NOS/c1-11(2,3)9-6-8(14-7-12)4-5-10(9)13/h4-6,13H,1-3H3 |

InChI Key |

IRKMQDKXZDYGAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)SC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the alkylation of 4-hydroxybenzonitrile with tert-butyl chloride in the presence of a base, followed by the thiocyanation reaction using thiocyanogen or a thiocyanate salt under suitable conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-4-thiocyanatophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The thiocyanate group can be reduced to form thiols.

Substitution: The thiocyanate group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under basic or acidic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Thiols.

Substitution: Corresponding substituted phenols.

Scientific Research Applications

2-(tert-Butyl)-4-thiocyanatophenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-thiocyanatophenol involves its interaction with molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the thiocyanate group can interact with nucleophiles and electrophiles. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 2-(tert-Butyl)-4-thiocyanatophenol with structurally or functionally related compounds is provided below.

Table 1: Key Properties of 2-(tert-Butyl)-4-thiocyanatophenol and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Reactivity | Applications | Stability Concerns |

|---|---|---|---|---|---|

| 2-(tert-Butyl)-4-thiocyanatophenol | C11H13NOS | 207.29 | Electrophilic substitution (SCN); steric hindrance (t-Bu) | Polymer stabilizers, intermediates | Sensitive to strong oxidizers |

| 4-Thiocyanatophenol | C7H5NOS | 151.19 | High reactivity (SCN, -OH) | Dyes, pharmaceuticals | Oxidative degradation |

| 2,6-Di-tert-butylphenol | C14H22O | 206.32 | Antioxidant (radical scavenging) | Fuel additives, plastics | Stable under standard conditions |

| 4-Nitrophenol | C6H5NO3 | 139.11 | Acidic (-OH), nitro group reactivity | Explosives, lab reagents | Photodegradation, toxicity |

Key Findings:

Reactivity: The thiocyanate group in 2-(tert-Butyl)-4-thiocyanatophenol enables nucleophilic substitution reactions, similar to 4-thiocyanatophenol. However, the tert-butyl group reduces ring reactivity compared to unsubstituted analogs due to steric effects . Unlike 2,6-di-tert-butylphenol (a non-reactive antioxidant), 2-(tert-Butyl)-4-thiocyanatophenol participates in targeted synthetic modifications, such as coupling with amines or halides .

Stability: The tert-butyl group enhances thermal stability compared to 4-thiocyanatophenol, which degrades readily under oxidative conditions. However, both compounds share sensitivity to strong oxidizers (e.g., peroxides) .

Applications: While 2,6-di-tert-butylphenol is widely used as an antioxidant in fuels and plastics, 2-(tert-Butyl)-4-thiocyanatophenol is more niche, serving as a precursor in specialty polymer stabilizers or bioactive molecule synthesis .

Toxicity: Limited data exist for 2-(tert-Butyl)-4-thiocyanatophenol, but analogous thiocyanates (e.g., 4-thiocyanatophenol) are associated with skin/eye irritation and respiratory hazards, necessitating precautions akin to those outlined in the Safety Data Sheet .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.